Methanamine, N,N-di(2-trimethylsilyloxyethyl)-
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Overview
Description
. This compound is characterized by the presence of two trimethylsilyloxyethyl groups attached to a methanamine core, making it a derivative of diethanolamine.
Preparation Methods
The synthesis of Methanamine, N,N-di(2-trimethylsilyloxyethyl)- involves the reaction of diethanolamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction can be represented as follows:
Diethanolamine+2Trimethylsilyl chloride→Methanamine, N,N-di(2-trimethylsilyloxyethyl)-+2Hydrochloric acid
Chemical Reactions Analysis
Methanamine, N,N-di(2-trimethylsilyloxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the stability of the trimethylsilyl groups .
Scientific Research Applications
Methanamine, N,N-di(2-trimethylsilyloxyethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes.
Biology: The compound is utilized in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis, enhancing the volatility and detectability of analytes.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other organosilicon compounds
Mechanism of Action
The mechanism of action of Methanamine, N,N-di(2-trimethylsilyloxyethyl)- primarily involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyloxy groups provide steric hindrance, preventing unwanted reactions at the hydroxyl sites. This protection is crucial in multi-step organic synthesis, where selective reactions are necessary to achieve the desired product .
Comparison with Similar Compounds
Methanamine, N,N-di(2-trimethylsilyloxyethyl)- can be compared with other similar compounds such as:
Methanamine, N,N-bis(2-trimethylsiloxyethyl)-: Similar in structure but with slight variations in the positioning of the trimethylsilyloxy groups.
Methyl bis(2-trimethylsilyloxyethyl) amine: Another derivative with comparable properties but different reactivity profiles.
The uniqueness of Methanamine, N,N-di(2-trimethylsilyloxyethyl)- lies in its specific configuration, which offers distinct advantages in terms of stability and reactivity in synthetic applications .
Properties
CAS No. |
76710-52-6 |
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Molecular Formula |
C11H29NO2Si2 |
Molecular Weight |
263.52 g/mol |
IUPAC Name |
N-methyl-2-trimethylsilyloxy-N-(2-trimethylsilyloxyethyl)ethanamine |
InChI |
InChI=1S/C11H29NO2Si2/c1-12(8-10-13-15(2,3)4)9-11-14-16(5,6)7/h8-11H2,1-7H3 |
InChI Key |
FAJPYHFAPOGNPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO[Si](C)(C)C)CCO[Si](C)(C)C |
Origin of Product |
United States |
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